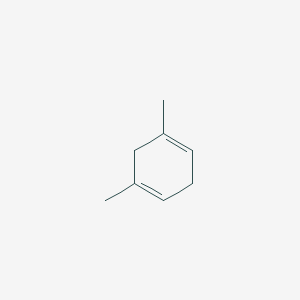
1,5-Dimethyl-1,4-cyclohexadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-1,4-cyclohexadiene is an organic compound with the molecular formula C₈H₁₂.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1,4-cyclohexadiene can be synthesized through several methods. One common approach involves the Birch reduction of related aromatic compounds using an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol . This method helps avoid over-reduction to the fully saturated ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and reduction reactions can be applied to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethyl-1,4-cyclohexadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced further to form more saturated compounds.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diketones or carboxylic acids, while reduction can yield more saturated hydrocarbons .
Aplicaciones Científicas De Investigación
1,5-Dimethyl-1,4-cyclohexadiene has several scientific research applications:
Chemistry: It is used as a model compound in studies of cycloaddition reactions and other organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-1,4-cyclohexadiene involves its ability to undergo cycloaddition reactions, such as the Diels-Alder reaction . This reaction forms six-membered rings and is valuable in synthetic organic chemistry. The compound’s molecular targets and pathways are primarily related to its reactivity with other organic molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Cyclohexadiene: An isomer of 1,5-Dimethyl-1,4-cyclohexadiene with similar structural properties.
Cyclohexa-1,4-diene: Another related compound that is easily aromatized and used in various chemical reactions.
Uniqueness
This compound is unique due to its specific substitution pattern and reactivity. Its ability to undergo cycloaddition reactions makes it valuable in synthetic organic chemistry, distinguishing it from other similar compounds .
Propiedades
Número CAS |
4190-06-1 |
|---|---|
Fórmula molecular |
C8H12 |
Peso molecular |
108.18 g/mol |
Nombre IUPAC |
1,5-dimethylcyclohexa-1,4-diene |
InChI |
InChI=1S/C8H12/c1-7-4-3-5-8(2)6-7/h4-5H,3,6H2,1-2H3 |
Clave InChI |
TYMUFQXLPNZKGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC=C(C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


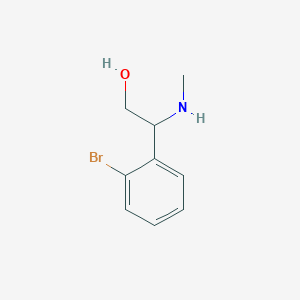
![4-[(2,3,6-trimethylphenoxy)methyl]benzoic Acid](/img/structure/B12115135.png)
![1,2-Ethanediamine, N1,N1-diethyl-1-[2-(trifluoromethoxy)phenyl]-](/img/structure/B12115156.png)
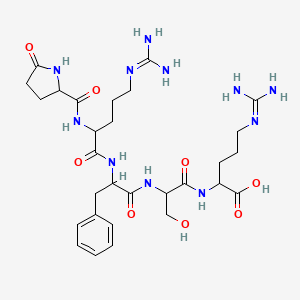
![N-(1,3-benzodioxol-5-ylmethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B12115160.png)
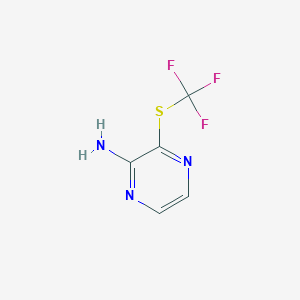

![3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione](/img/structure/B12115177.png)

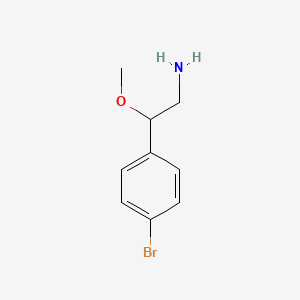
![3-[(Dimethylamino)sulfonyl]thiolane-1,1-dione](/img/structure/B12115197.png)
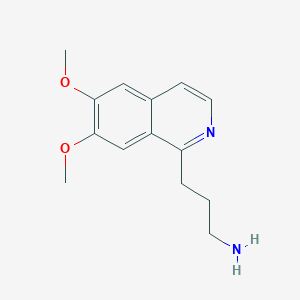
![Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine](/img/structure/B12115217.png)
![3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione](/img/structure/B12115220.png)
